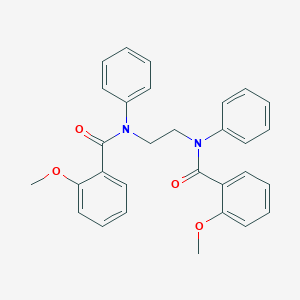![molecular formula C14H14N2O2S B250190 N-[2-(dimethylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B250190.png)
N-[2-(dimethylcarbamoyl)phenyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylcarbamoyl)phenyl]thiophene-2-carboxamide, also known as DMTCP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DMTCP is a heterocyclic compound that belongs to the class of thiophene derivatives. It has a molecular formula of C14H16N2O2S and a molecular weight of 288.35 g/mol.
Mecanismo De Acción
The mechanism of action of N-[2-(dimethylcarbamoyl)phenyl]thiophene-2-carboxamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a critical role in the regulation of gene expression. By inhibiting HDAC, this compound can alter the expression of genes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to support the growth of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-(dimethylcarbamoyl)phenyl]thiophene-2-carboxamide is its high degree of purity, which makes it suitable for use in various lab experiments. Additionally, this compound has a low toxicity profile, which makes it safe for use in vitro and in vivo studies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[2-(dimethylcarbamoyl)phenyl]thiophene-2-carboxamide. One potential area of research is the development of new drugs that are based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential applications in other areas of scientific research. Finally, studies are needed to optimize the synthesis method of this compound to improve its yield and purity.
Métodos De Síntesis
The synthesis of N-[2-(dimethylcarbamoyl)phenyl]thiophene-2-carboxamide can be achieved through various methods. One of the most common methods is the reaction of 2-bromo-N,N-dimethylbenzamide with thiophene-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid with a high degree of purity.
Aplicaciones Científicas De Investigación
N-[2-(dimethylcarbamoyl)phenyl]thiophene-2-carboxamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by targeting specific molecular pathways.
Propiedades
Fórmula molecular |
C14H14N2O2S |
|---|---|
Peso molecular |
274.34 g/mol |
Nombre IUPAC |
N-[2-(dimethylcarbamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H14N2O2S/c1-16(2)14(18)10-6-3-4-7-11(10)15-13(17)12-8-5-9-19-12/h3-9H,1-2H3,(H,15,17) |
Clave InChI |
JIBJTJKEQRYCQB-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2 |
SMILES canónico |
CN(C)C(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[(biphenyl-4-ylcarbonyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B250107.png)
![4-chloro-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B250108.png)
![4-({[(3-bromo-4-methylbenzoyl)amino]carbothioyl}amino)-N-isopropylbenzenesulfonamide](/img/structure/B250110.png)
![4-[(anilinocarbothioyl)amino]-N-cyclohexyl-N-methylbenzenesulfonamide](/img/structure/B250112.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250116.png)
![N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B250117.png)
![N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B250118.png)
carbamothioyl}biphenyl-4-carboxamide](/img/structure/B250119.png)
![N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}cyclopentanecarboxamide](/img/structure/B250121.png)
![N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B250122.png)
![2-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide](/img/structure/B250124.png)
![3-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B250125.png)
![N-({[4-(1-azepanylsulfonyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B250129.png)

